2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives.
Preparation Methods
The synthesis of 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step reactions. One common method includes the 1,3-dipolar cycloaddition reaction of an alkyne with various aromatic and aliphatic azides using a copper (II) catalyst in the presence of sodium ascorbate . This reaction is known for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, safety, and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[3,4-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
Compared to these similar compounds, 2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole is unique due to its specific structural features that enhance its binding affinity and selectivity for CDK2 .
Properties
Molecular Formula |
C11H12N8 |
---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
1-methyl-4-[3-(triazol-2-yl)azetidin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H12N8/c1-17-10-9(4-16-17)11(13-7-12-10)18-5-8(6-18)19-14-2-3-15-19/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
AFXOTNSYNWFBKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CC(C3)N4N=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.